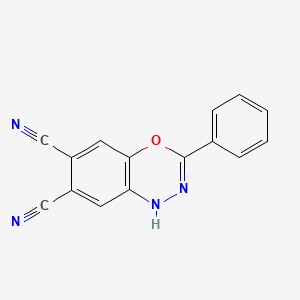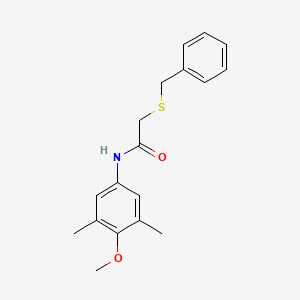![molecular formula C11H7BrF3N5S B11062434 N-(4-bromophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11062434.png)
N-(4-bromophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group and a trifluoromethyl-substituted triazolothiadiazine moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE typically involves multiple steps, starting with the preparation of the triazolothiadiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is then introduced via a substitution reaction, often using brominating agents such as N-bromosuccinimide (NBS). The final step involves the coupling of the bromophenyl group with the triazolothiadiazine core under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms.
Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex compounds.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE
- N-(4-FLUOROPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE
Uniqueness
N-(4-BROMOPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties compared to its chloro- and fluoro-substituted analogs. These differences can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C11H7BrF3N5S |
|---|---|
Molecular Weight |
378.17 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C11H7BrF3N5S/c12-6-1-3-7(4-2-6)16-8-5-21-10-18-17-9(11(13,14)15)20(10)19-8/h1-4H,5H2,(H,16,19) |
InChI Key |
JEIDNAHLELLIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=C(C=C2)Br)NN3C(=NN=C3S1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[4-(2,4-Difluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11062357.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B11062362.png)
![Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11062363.png)
![6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate](/img/structure/B11062364.png)

![5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione](/img/structure/B11062368.png)
![2-chloro-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11062374.png)

![4-fluoro-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B11062410.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11062412.png)
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B11062419.png)
![2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B11062425.png)
![[4-(Diethylamino)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanethione](/img/structure/B11062433.png)
![7'-amino-2'-(methylsulfanyl)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11062436.png)
